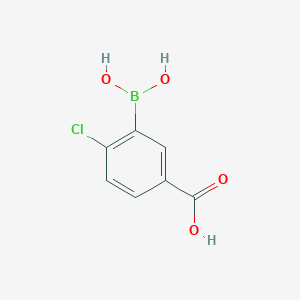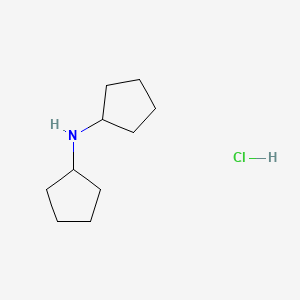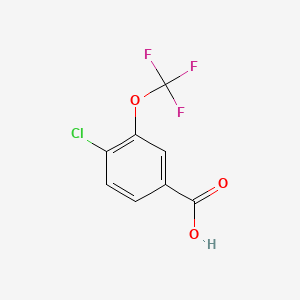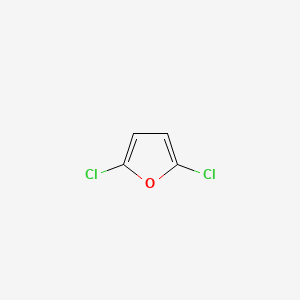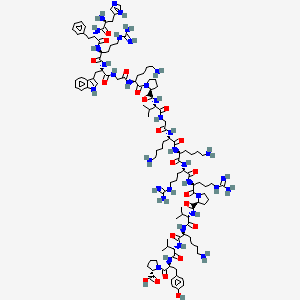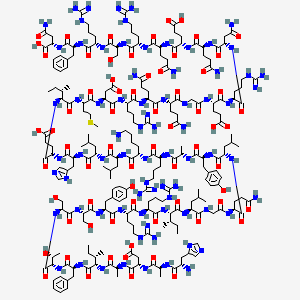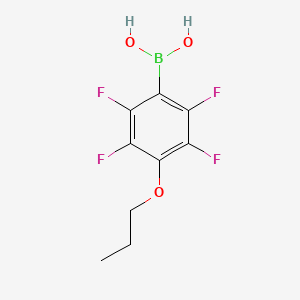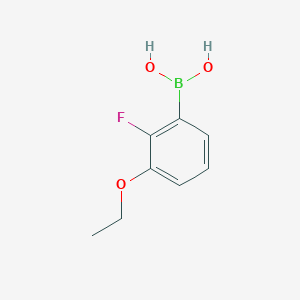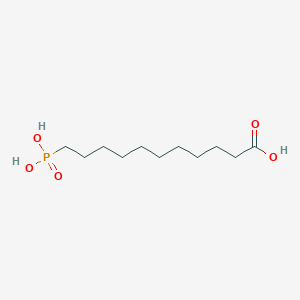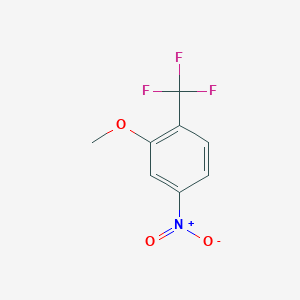
2-Metoxi-4-nitro-1-(trifluorometil)benceno
Descripción general
Descripción
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a solid at room temperature . Its exact melting and boiling points are not provided in the search results.Aplicaciones Científicas De Investigación
Síntesis de Compuestos Farmacéuticos
Este compuesto sirve como precursor en la síntesis de diversos fármacos. Su grupo trifluorometilo es particularmente valioso en química medicinal debido a su naturaleza lipofílica, lo que puede mejorar las propiedades farmacocinéticas de los fármacos .
Ciencia de Materiales
En la ciencia de materiales, el grupo nitro de 2-Metoxi-4-nitro-1-(trifluorometil)benceno puede someterse a más transformaciones químicas, lo que lleva al desarrollo de nuevos materiales con aplicaciones potenciales en electrónica y nanotecnología .
Investigación Agroquímica
Los motivos estructurales del compuesto se encuentran en ciertos agroquímicos. La investigación de sus derivados podría conducir al desarrollo de nuevos pesticidas o herbicidas con mayor eficacia y menor impacto ambiental .
Síntesis Orgánica
Se utiliza en síntesis orgánica, particularmente en reacciones en la posición bencílica, como la bromación por radicales libres y la sustitución nucleofílica, que son fundamentales para crear moléculas orgánicas complejas .
Química Analítica
Como estándar en química analítica, este compuesto puede ayudar en la calibración de instrumentos y el desarrollo de métodos analíticos para detectar compuestos orgánicos similares .
Desarrollo de Catalizadores
El compuesto se puede utilizar en el desarrollo de catalizadores para reacciones químicas, particularmente aquellas que implican la transferencia de grupos nitro o la introducción de grupos trifluorometilo en otras moléculas .
Ciencia Ambiental
En la ciencia ambiental, estudiar los productos de descomposición de This compound puede proporcionar información sobre el destino ambiental de compuestos similares y ayudar a evaluar su impacto potencial .
Química Organometálica
El compuesto puede estar involucrado en la creación de marcos organometálicos, que son cruciales en varios procesos catalíticos y en el desarrollo de nuevas metodologías sintéticas .
Safety and Hazards
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the compound can interact with various biochemical entities due to its functional groups .
Mode of Action
The mode of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves several chemical reactions. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group . Furthermore, the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo oxidation and other reactions suggests that it may influence a variety of biochemical processes .
Propiedades
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453560-74-2 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

